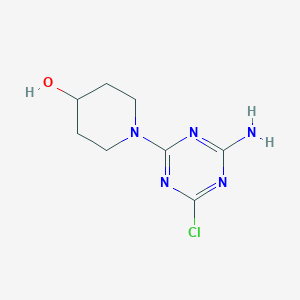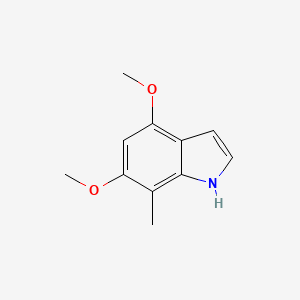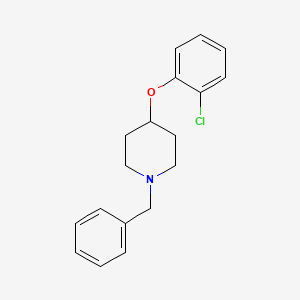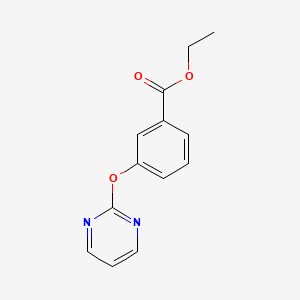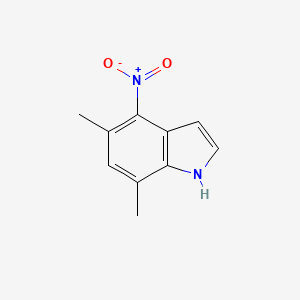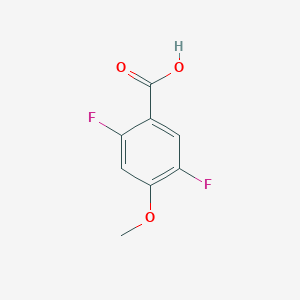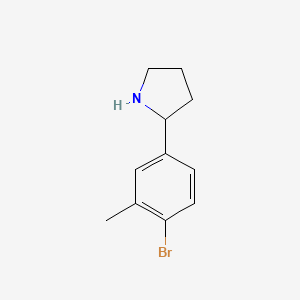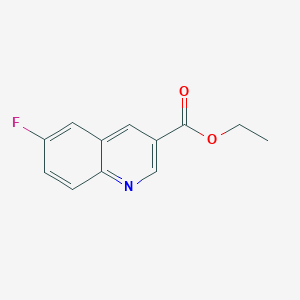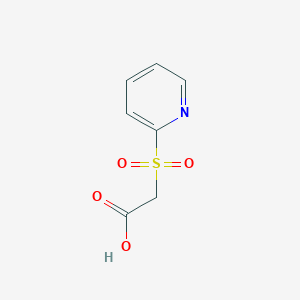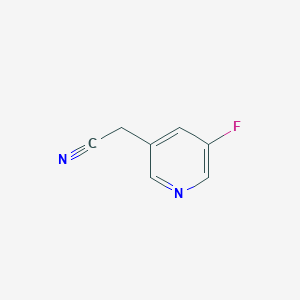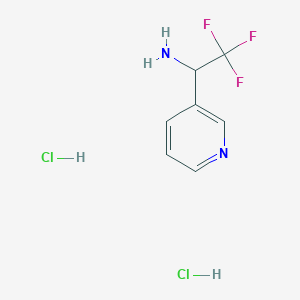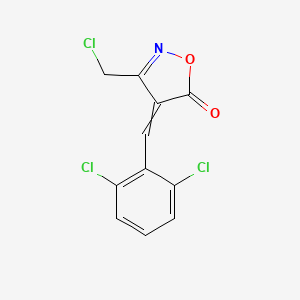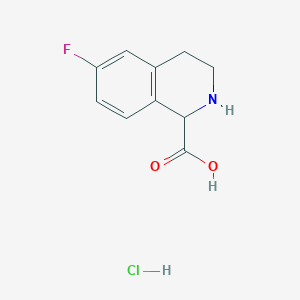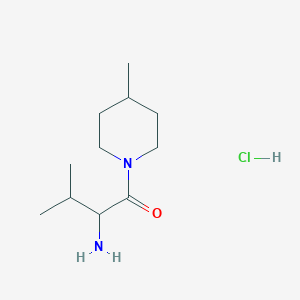
7-Bromo-2-isopropyl-1H-indene
Vue d'ensemble
Description
“7-Bromo-2-isopropyl-1H-indene” is an organic compound . Its molecular formula is C12H13Br and its molecular weight is 237.14 .
Molecular Structure Analysis
The molecular structure of “7-Bromo-2-isopropyl-1H-indene” consists of a bromine atom attached to an indene ring, which is further substituted with an isopropyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Bromo-2-isopropyl-1H-indene” include a density of 1.3±0.1 g/cm3 , a boiling point of 292.9±29.0 °C at 760 mmHg , and a flash point of 130.1±18.7 °C .Applications De Recherche Scientifique
Application 1: Retinoic Acid Receptor α Agonists
- Summary of the Application: Indene derivatives have been designed and synthesized as retinoic acid receptor α (RARα) agonists . These compounds have shown moderate RARα binding activity and potent antiproliferative activity .
- Methods of Application or Experimental Procedures: The indene derivatives were synthesized and their binding activity was evaluated using receptor binding assays. Their antiproliferative activity was assessed using cell proliferation assays .
- Results or Outcomes: One compound, 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid, showed a moderate binding affinity and exhibited a great potential to induce the differentiation of NB4 cells .
Application 2: Antiviral Agents
- Summary of the Application: Indole derivatives, which are structurally similar to indene derivatives, have been reported as antiviral agents . These compounds have shown inhibitory activity against various viruses .
- Methods of Application or Experimental Procedures: The indole derivatives were synthesized and their antiviral activity was evaluated using viral inhibition assays .
- Results or Outcomes: One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
Application 3: Synthesis of N-substituted 7-bromo-2,3-dihydro-1H-pyrrolo
- Summary of the Application: The synthesis of N-substituted 7-bromo-2,3-dihydro-1H-pyrrolo derivatives has been reported . These compounds could potentially be used in the development of new pharmaceuticals .
- Methods of Application or Experimental Procedures: The N-substituted 7-bromo-2,3-dihydro-1H-pyrrolo derivatives were synthesized in a one-pot reaction .
- Results or Outcomes: The synthesis was reported to be general and efficient, suggesting that it could be used to produce a variety of N-substituted 7-bromo-2,3-dihydro-1H-pyrrolo derivatives .
Application 4: Anti-Cancer Agents
- Summary of the Application: A series of novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids have been synthesized and reported as anti-cancer agents . These compounds have been tested for their in vitro anticancer activity against four human cancer cell lines, including HeLa, MCF-7, A549, and PC3 .
- Methods of Application or Experimental Procedures: The desired 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids were achieved through a copper (I) catalyzed one-pot reaction .
- Results or Outcomes: Three of the compounds exhibited remarkable anticancer activity compared to the standard drug etoposide . Molecular docking studies with EGFR also strengthened the in vitro anticancer activity .
Application 5: Antimicrobial Agents
- Summary of the Application: Indole derivatives, which are structurally similar to indene derivatives, have been reported as antimicrobial agents . These compounds have shown inhibitory activity against various microbes .
- Methods of Application or Experimental Procedures: The indole derivatives were synthesized and their antimicrobial activity was evaluated using microbial inhibition assays .
- Results or Outcomes: Various indole derivatives showed inhibitory activity against a range of microbes, suggesting their potential as antimicrobial agents .
Safety And Hazards
Propriétés
IUPAC Name |
7-bromo-2-propan-2-yl-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Br/c1-8(2)10-6-9-4-3-5-12(13)11(9)7-10/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYYOTKNVMQERO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C1)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-isopropyl-1H-indene | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

